What is the molecular structure of (3S,5R)-oxane-3,4,5-triol
What is the molecular structure of (3S,5R)-oxane-3,4,5-triol
An In-depth Technical Guide to the Molecular Structure of (3S,5R)-oxane-3,4,5-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Oxane Scaffold
The oxane, or tetrahydropyran, ring is a six-membered heterocyclic ether that is a core component of many biologically active molecules, most notably the pyranose form of carbohydrates. In recent years, medicinal chemists have increasingly turned to the oxane motif as a versatile tool to fine-tune the properties of drug candidates.[1] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2] Furthermore, the oxane ring can act as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups, offering a way to modulate molecular properties while retaining or even enhancing biological activity. The stereochemistry of substituents on the oxane ring is critical, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. Therefore, a precise understanding of the three-dimensional structure of molecules like (3S,5R)-oxane-3,4,5-triol is paramount for rational drug design and development.
Elucidation of the Molecular Structure
The name (3S,5R)-oxane-3,4,5-triol defines a specific three-dimensional arrangement of atoms. Let us deconstruct this name to build the molecular structure.
The Oxane Core and IUPAC Numbering
The parent structure is "oxane," which is the preferred IUPAC name for a saturated six-membered ring containing one oxygen atom.[1] According to IUPAC nomenclature, the oxygen atom is assigned position 1, and the numbering proceeds clockwise or counter-clockwise around the ring. The substituents are three hydroxyl (-OH) groups at positions 3, 4, and 5, making it a "triol".
Caption: IUPAC numbering of the oxane ring.
Stereochemistry Determination via Cahn-Ingold-Prelog (CIP) Rules
The prefixes "(3S)" and "(5R)" define the absolute configuration at the chiral centers C3 and C5, respectively. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5]
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At Carbon-3 (C3):
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Assign Priorities: The four groups attached to C3 are -OH, -C2(H2)-O-, -C4(H)(OH)-, and -H.
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Priority 1: -OH (Oxygen, atomic number 8)
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Priority 2: -C4(H)(OH)- (The next atoms are C, O, H)
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Priority 3: -C2(H2)-O- (The next atoms are C, H, H)
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Priority 4: -H (Hydrogen, atomic number 1)
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Determine Configuration: To achieve the (S) configuration (from the Latin sinister, meaning left), with the lowest priority group (-H) pointing away from the viewer, the path from priority 1 to 2 to 3 must be counter-clockwise.
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At Carbon-5 (C5):
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Assign Priorities: The four groups attached to C5 are -OH, -C4(H)(OH)-, -C6(H2)-O-, and -H.
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Priority 1: -OH (Oxygen, atomic number 8)
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Priority 2: -C6(H2)-O- (The next atoms are C, O, H)
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Priority 3: -C4(H)(OH)- (The next atoms are C, O, H)
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Priority 4: -H (Hydrogen, atomic number 1)
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Determine Configuration: To achieve the (R) configuration (from the Latin rectus, meaning right), with the lowest priority group (-H) pointing away, the path from priority 1 to 2 to 3 must be clockwise.
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The Unspecified Stereocenter at C4
The name (3S,5R)-oxane-3,4,5-triol does not specify the stereochemistry at the C4 position. This means that two diastereomers are possible:
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(3S,4R,5R)-oxane-3,4,5-triol
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(3S,4S,5R)-oxane-3,4,5-triol
Without further information from a specific synthesis or natural product isolation, both structures are valid interpretations of the name. Below are the 2D representations of both possibilities.
A) (3S,4R,5R)-oxane-3,4,5-triol
Caption: 2D structure of (3S,4R,5R)-oxane-3,4,5-triol.
B) (3S,4S,5R)-oxane-3,4,5-triol
Caption: 2D structure of (3S,4S,5R)-oxane-3,4,5-triol.
Physicochemical Properties
As specific experimental data for (3S,5R)-oxane-3,4,5-triol is unavailable, the following table presents estimated properties based on the parent compound, tetrahydropyran (oxane), and the expected influence of three hydroxyl groups. The addition of three polar hydroxyl groups will drastically increase the molecular weight, boiling point, melting point, and water solubility, while decreasing the vapor pressure and LogP compared to unsubstituted oxane.
| Property | Tetrahydropyran (Oxane)[2][6][7] | Estimated: (3S,5R)-oxane-3,4,5-triol |
| Molecular Formula | C₅H₁₀O | C₅H₁₀O₄ |
| Molecular Weight | 86.13 g/mol | 134.13 g/mol |
| Appearance | Colorless liquid | Likely a white crystalline solid |
| Boiling Point | 88 °C | Significantly higher (>200 °C) |
| Melting Point | -45 °C | Significantly higher (likely >100 °C) |
| Water Solubility | ~80 g/L at 25 °C | High to very high (miscible) |
| LogP (Octanol/Water) | 0.95 | Significantly lower (likely < -1.0) |
| Hydrogen Bond Donors | 0 | 3 |
| Hydrogen Bond Acceptors | 1 | 4 |
A Hypothetical Protocol for Structural Elucidation and Verification
If (3S,5R)-oxane-3,4,5-triol were to be synthesized, a rigorous analytical workflow would be required to confirm its structure and stereochemistry.
Caption: Experimental workflow for structural elucidation.
Step-by-Step Methodology
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High-Resolution Mass Spectrometry (HRMS):
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Objective: To confirm the elemental composition.
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Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol/water). Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.
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Expected Result: A high-resolution mass corresponding to the protonated molecule [M+H]⁺ (C₅H₁₁O₄⁺) or other adducts, confirming the molecular formula C₅H₁₀O₄.
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1D NMR Spectroscopy (¹H and ¹³C):
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Objective: To determine the carbon-hydrogen framework.
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Protocol: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Expected Result: The ¹H spectrum should show distinct signals for the protons on the oxane ring and the hydroxyl groups. The ¹³C spectrum should show five distinct signals corresponding to the five carbon atoms of the oxane ring.
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2D NMR Spectroscopy (COSY and HSQC):
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Objective: To establish connectivity.
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Protocol: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.
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Expected Result: COSY will reveal which protons are coupled (adjacent) to each other, allowing for the tracing of the proton network around the ring. HSQC will correlate each proton signal to its directly attached carbon atom.
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Determining Relative Stereochemistry (NOESY/ROESY):
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Objective: To determine the spatial orientation of the substituents (cis/trans).
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Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
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Expected Result: Protons that are close in space (typically < 5 Å) will show cross-peaks. For example, in a chair conformation, axial-axial and axial-equatorial proton interactions are strong. By observing NOEs between ring protons and between ring protons and hydroxyl protons (in a non-exchanging solvent like DMSO-d₆), the relative cis/trans arrangement of the hydroxyl groups can be deduced.[8] This would allow for the differentiation between the (3S,4R,5R) and (3S,4S,5R) diastereomers.
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Determining Absolute Stereochemistry:
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Objective: To confirm the (3S,5R) configuration.
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Protocol: This is the most complex step. Methods include:
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Chiral Derivatization: Reacting the triol with a chiral agent, such as Mosher's acid chloride, to form diastereomeric esters that can be distinguished by NMR.[9]
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X-ray Crystallography: If a suitable single crystal can be grown, this technique provides unambiguous determination of the absolute stereostructure.
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Vibrational Circular Dichroism (VCD): Comparing the experimental VCD spectrum with computationally predicted spectra for the possible stereoisomers.[8]
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Conclusion
(3S,5R)-oxane-3,4,5-triol represents a specific, chiral molecule with a scaffold that is highly relevant to modern medicinal chemistry. While this guide has constructed its molecular structure from first principles due to a lack of direct experimental data, it provides a robust framework for understanding its key features. The elucidation of its two possible diastereomeric forms, (3S,4R,5R) and (3S,4S,5R), highlights the subtleties of stereochemistry. The proposed analytical workflow underscores the rigorous experimental validation required to confirm such a structure. As the exploration of chemical space for new therapeutics continues, a detailed understanding of such stereochemically rich scaffolds will be indispensable for the next generation of drug discovery.
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